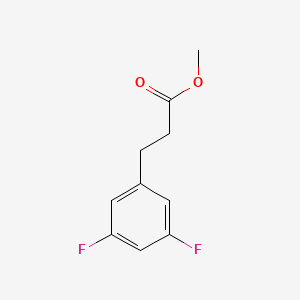

Methyl 3-(3,5-difluorophenyl)propanoate

Description

Methyl 3-(3,5-difluorophenyl)propanoate is an ester derivative featuring a phenyl ring substituted with two fluorine atoms at the 3 and 5 positions. This compound belongs to a broader class of arylpropanoates, which are widely utilized in organic synthesis, pharmaceuticals, and material science. The difluorophenyl group enhances electron-withdrawing properties and metabolic stability, making it a valuable scaffold in drug discovery and polymer chemistry .

Properties

Molecular Formula |

C10H10F2O2 |

|---|---|

Molecular Weight |

200.18 g/mol |

IUPAC Name |

methyl 3-(3,5-difluorophenyl)propanoate |

InChI |

InChI=1S/C10H10F2O2/c1-14-10(13)3-2-7-4-8(11)6-9(12)5-7/h4-6H,2-3H2,1H3 |

InChI Key |

FLBPWMUTTYMQTA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC1=CC(=CC(=C1)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(3,5-difluorophenyl)propanoate can be synthesized through the esterification of 3-(3,5-difluorophenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of automated systems ensures consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,5-difluorophenyl)propanoate undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to its corresponding acid and alcohol under acidic or basic conditions.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The difluorophenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

Hydrolysis: 3-(3,5-difluorophenyl)propanoic acid and methanol.

Reduction: 3-(3,5-difluorophenyl)propanol.

Substitution: Various substituted difluorophenyl derivatives.

Scientific Research Applications

Methyl 3-(3,5-difluorophenyl)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with enzymes.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(3,5-difluorophenyl)propanoate involves its interaction with specific molecular targets. The difluorophenyl ring can participate in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways .

Comparison with Similar Compounds

Structural Variations and Functional Groups

The following table summarizes key structural analogs and their substituent differences:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : Fluorine (3,5-diF) increases electrophilicity and metabolic stability compared to methoxy (2-OCH₃) or tert-butyl groups (3,5-di(t-Bu)), which are bulkier and electron-donating .

- Amino Derivatives: The addition of Boc-protected (tert-butoxycarbonyl) or trifluoroacetylated amino groups (e.g., ) enhances bioactivity, enabling interactions with enzymes like acetylcholinesterase .

Physicochemical Properties

- Melting Points: Methyl (2S)-2-Boc-amino-3-(3,5-difluorophenyl)propanoate: 78–80°C . MBHP (phenolic derivative): No explicit data, but hydroxyl groups likely increase polarity and melting point compared to non-polar tert-butyl analogs .

- Boiling Points: Predicted boiling point for Methyl (2S)-2-Boc-amino-3-(3,5-difluorophenyl)propanoate: 398.5±42.0°C .

- Solubility: Trifluoroacetylated amino derivatives (e.g., ) are less polar due to fluorine content, improving lipid solubility for biological uptake.

Biological Activity

Methyl 3-(3,5-difluorophenyl)propanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula: . The presence of difluorinated aromatic rings affects its lipophilicity and metabolic stability, making it a candidate for various therapeutic applications.

The biological activity of this compound can be attributed to its interaction with specific biological targets. Compounds with similar structures have been shown to influence enzyme activity and protein interactions, particularly in metabolic pathways. For instance:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic processes. Its structural similarity to known enzyme substrates suggests potential competitive inhibition mechanisms.

- Cell Signaling Modulation : It has been observed to affect cell signaling pathways, which could lead to alterations in gene expression and cellular metabolism.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

- Analgesic Activity : Similar compounds have demonstrated TRPV1 antagonism, which is linked to pain relief mechanisms. This suggests that this compound may also possess analgesic properties .

- Antimicrobial and Antifungal Properties : Preliminary studies indicate potential inhibitory effects against certain fungi, which could be explored further for therapeutic applications in treating infections .

Case Studies

- TRPV1 Antagonism :

- Enzymatic Studies :

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.